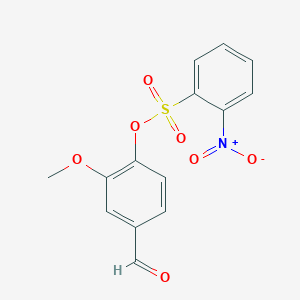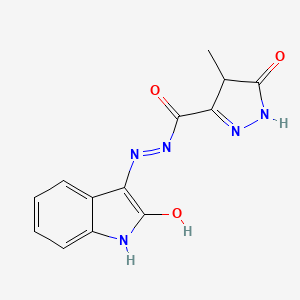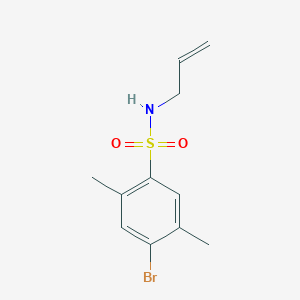![molecular formula C13H14BrN5O3S B5117707 N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5117707.png)
N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide, also known as Brp-NQDI-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide-based inhibitors that block the activity of the enzyme c-Jun N-terminal kinase (JNK), which is involved in various cellular processes such as inflammation, apoptosis, and cell differentiation.
Mécanisme D'action
N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide works by inhibiting the activity of JNK, which is a member of the mitogen-activated protein kinase (MAPK) family. JNK is activated by various stimuli such as stress, cytokines, and growth factors, leading to the phosphorylation of its downstream targets such as c-Jun, ATF-2, and p53. The phosphorylation of these targets leads to various cellular responses such as apoptosis, inflammation, and cell differentiation. N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide blocks the activity of JNK by binding to its ATP-binding site, preventing the phosphorylation of its downstream targets.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide induces apoptosis by activating caspase-3 and caspase-9 and inhibiting the anti-apoptotic protein Bcl-2. In animal models of Alzheimer's disease, N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide improves cognitive function by reducing beta-amyloid plaque formation and neuroinflammation. In animal models of rheumatoid arthritis, N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide reduces joint inflammation and damage by suppressing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide has several advantages and limitations for lab experiments. One advantage is its specificity for JNK, which makes it a useful tool for studying the role of JNK in various cellular processes. Another advantage is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for neurodegenerative disorders. However, one limitation is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy. Another limitation is its potential toxicity, which requires careful dosing and monitoring in animal studies.
Orientations Futures
There are several future directions for the study of N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to develop more potent and selective JNK inhibitors based on the structure of N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide involves several steps, including the reaction of 4-bromophenylamine with 4,6-dimethyl-2-pyrimidinyl isocyanate to form N-(4-bromophenyl)-N'-[(4,6-dimethyl-2-pyrimidinyl)carbamoyl]urea, which is then reacted with sulfuryl chloride to give the final product, N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, JNK signaling pathway is often activated, leading to tumor growth, invasion, and metastasis. N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide has been shown to inhibit JNK activity and induce apoptosis in cancer cells, making it a promising anticancer agent. In neurodegenerative disorders such as Alzheimer's disease, JNK is involved in the formation of beta-amyloid plaques and neurofibrillary tangles. N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In inflammatory diseases such as rheumatoid arthritis, JNK is involved in the production of pro-inflammatory cytokines. N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide has been shown to reduce inflammation and joint damage in animal models of rheumatoid arthritis.
Propriétés
IUPAC Name |
1-[(4-bromophenyl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5O3S/c1-8-7-9(2)16-12(15-8)17-13(20)19-23(21,22)18-11-5-3-10(14)4-6-11/h3-7,18H,1-2H3,(H2,15,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUBYVBPNMCMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)NC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-hydroxyphenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5117630.png)

![4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5117639.png)
![2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B5117645.png)
![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B5117650.png)
![5-{[(4-methoxybenzyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117652.png)
![2-{4-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5117658.png)
![N-(4-{[3-(3-methylphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5117664.png)

![methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5117678.png)

![3-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5117684.png)
![3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5117691.png)
![N-1,3-benzodioxol-5-yl-3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide](/img/structure/B5117706.png)